molecular formula C20H19FN8 B2743635 3-(4-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine CAS No. 2380187-96-0

3-(4-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine

Cat. No.: B2743635
CAS No.: 2380187-96-0
M. Wt: 390.426
InChI Key: OOFGCHKAQBDZDW-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine is a complex organic compound that features a fluorophenyl group, a triazolopyridazine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, which is then functionalized with a piperazine ring and a fluorophenyl group. Common reagents used in these reactions include hydrazine derivatives, fluorobenzene, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or as a lead compound for drug development.

    Medicine: The compound’s pharmacological properties can be explored for the treatment of various diseases, including neurological disorders and cancers.

    Industry: It may find applications in the development of new agrochemicals, dyes, or other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Fluorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets 3-(4-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine apart from similar compounds is its unique combination of structural features, which may confer distinct pharmacological properties. The presence of the triazolopyridazine moiety, in particular, may enhance its binding affinity and selectivity for certain biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

6-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN8/c1-14-22-25-19-8-9-20(26-29(14)19)28-12-10-27(11-13-28)18-7-6-17(23-24-18)15-2-4-16(21)5-3-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFGCHKAQBDZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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